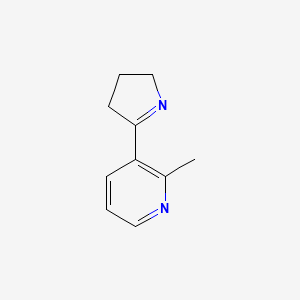
7-Hydroxy Coumarin-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy Coumarin-13C3 is a biochemical used in proteomics research . It has a molecular formula of C6(13C)3H6O3 and a molecular weight of 165.12 . It falls under the categories of Coumarins, TRC, Bioactive small molecules, Cardiac drugs, and beta blockers .
Synthesis Analysis
The synthesis of coumarin systems, including 7-Hydroxy Coumarin-13C3, has been a subject of interest for many organic and pharmaceutical chemists . One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C . Another method involves the Mannich reaction, a classical electrophilic substitution reaction used as a synthetic tool in aromatic heterocyclic chemistry .Molecular Structure Analysis
The molecular structure of 7-Hydroxy Coumarin-13C3 is characterized by its molecular formula C6(13C)3H6O3 and molecular weight 165.12 . Further details about its structure would require more specific information or advanced analytical techniques.科学的研究の応用
Antitumor Activities
7-Hydroxy Coumarin (7-OHC) shows significant potential in antitumor activities. Studies have demonstrated its ability to inhibit cell proliferation in various human tumor cell lines, including gastric and colon carcinoma, hepatoma-derived cell lines, and lymphoblastic cell lines (Weber, Steffen, & Siegers, 1998). Additionally, 7-OHC has been identified as a novel estrogen receptor down-regulator with antitumor effects against chemically induced mammary tumors (Degorce et al., 2015).
Enhancing Resistance to Infection
Research also indicates that 7-OHC enhances resistance to infections, such as Salmonella enterica Serovar Typhimurium in mice. It aids in decreasing bacterial load and enhances phagocytosis and bacterial killing by macrophages (Stefanova et al., 2007).
Anti-Inflammatory and Antioxidant Activities
7-OHC exhibits notable anti-inflammatory and antioxidant properties. It inhibits prostaglandin biosynthesis and affects the formation and scavenging of reactive oxygen species (ROS), which are crucial in processes involving free radical-mediated injury (Fylaktakidou et al., 2004).
Radiation Therapy Applications
Interestingly, 7-OHC has been studied as a potential dosimeter for radiation therapy applications. It converts to a highly fluorescent derivative upon irradiation, which correlates with the radiation-absorbed dose (Collins, Makrigiorgos, & Svensson, 1994).
Interaction with Human Serum Albumin
In the medical field, 7-OHC derivatives have shown cytotoxic activity on mouse macrophage cell lines and bind to human serum albumin (HSA), affecting HSA's secondary structure. This interaction could play a central role in the development of coumarin derivative-inspired drugs (Yeggoni et al., 2014).
Efflux Transport in Excretion
7-OHC and its glucuronide (7-HC-G) are excreted mainly via urine, with efflux transporters like MRP3 and MRP4 playing a significant role in this process (Wittgen et al., 2012).
Chemotherapy Effectiveness
7-OHC and its derivatives have demonstrated growth-inhibitory effects on human malignant cell lines in vitro. This indicates its potential to enhance the effectiveness of chemotherapy, especially in non-small cell lung carcinoma treatments (López-González et al., 2004).
Impact on Oncoprotein Expression
Studies on human lung cancer cell lines have shown that 7-OHC affects the expression of oncoproteins like bcl-2 and Bax, which are involved in regulating cell apoptosis and survival (Elinos-Báez, León, & Santos, 2005).
Cardiovascular Implications
7-HC has been assessed for its effects on isolated perfused and ischemic-reperfused rat hearts, showing potential benefits in increasing coronary flow and improving left ventricular developed pressure (Baccard et al., 2000).
Modulation of Neutrophil Functions
7-HC modulates effector functions of human neutrophils, displaying antioxidant activity and impacting the release of enzymes and killing of microbes (Kabeya et al., 2013).
Safety And Hazards
特性
IUPAC Name |
7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i5+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHBXUUXSCNDEV-QIOHBQFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)O[13C]2=C1C=C[13C](=[13CH]2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy Coumarin-13C3 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

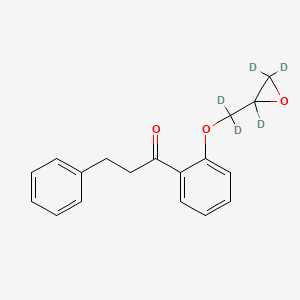

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)
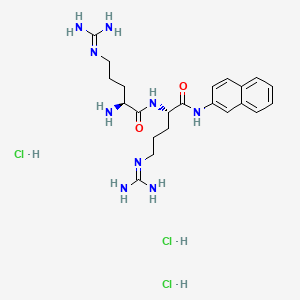


![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
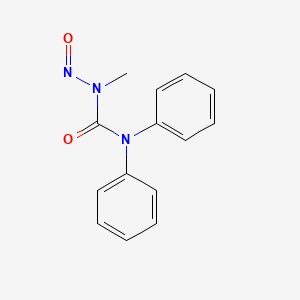

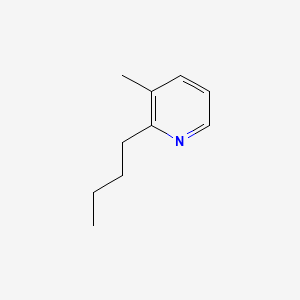
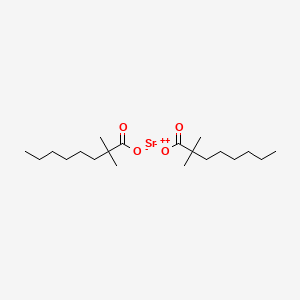
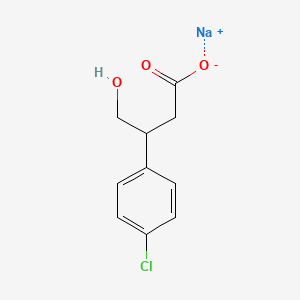
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)
